Isoniazid pyruvate
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Overview
Description
Pyruvic acid isoniazid is a compound that combines pyruvic acid and isoniazid
Synthetic Routes and Reaction Conditions:
Pyruvic Acid: Pyruvic acid can be synthesized through the distillation of tartaric acid in the presence of a dehydrating agent such as potassium bisulfate.
Industrial Production Methods:
Pyruvic Acid: Industrial production of pyruvic acid often involves biotechnological processes such as fermentative production using microorganisms.
Types of Reactions:
Oxidation: Pyruvic acid can undergo oxidation to form acetyl-CoA, which enters the citric acid cycle.
Reduction: Pyruvic acid can be reduced to lactic acid under anaerobic conditions.
Substitution: Isoniazid can undergo substitution reactions, particularly in the formation of derivatives for medicinal chemistry applications.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or bleach for pyruvic acid.
Reduction: Enzymatic reduction for pyruvic acid to lactic acid.
Substitution: Hydrazine for the synthesis of isoniazid derivatives.
Major Products Formed:
Oxidation of Pyruvic Acid: Acetyl-CoA.
Reduction of Pyruvic Acid: Lactic acid.
Substitution of Isoniazid: Various isoniazid derivatives with potential medicinal applications.
Chemistry:
- Pyruvic acid is used as a catalyst in organic synthesis, such as the synthesis of bis(indolyl)methanes .
Biology:
Medicine:
- Isoniazid is a critical antibiotic for the treatment of tuberculosis .
- Derivatives of isoniazid are being explored for their anti-inflammatory and urease inhibition activities .
Industry:
Pyruvic Acid:
Isoniazid:
Comparison with Similar Compounds
Properties
CAS No. |
1081-50-1 |
---|---|
Molecular Formula |
C9H9N3O3 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
(2Z)-2-(pyridine-4-carbonylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C9H9N3O3/c1-6(9(14)15)11-12-8(13)7-2-4-10-5-3-7/h2-5H,1H3,(H,12,13)(H,14,15)/b11-6- |
InChI Key |
ZGGPNDKKJIWQJU-WDZFZDKYSA-N |
SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C(=O)O |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=NC=C1)/C(=O)O |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
1081-50-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Isoniazid pyruvate; BRN 0185611; NSC 97221; NSC-97221; NSC97221; L 1011; Isonicotinoylhydrazonopyruvic acid; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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